4-Fluoro-5-oxopyrrolidine-2-carboxylic acid is a compound characterized by its unique structure, which includes a pyrrolidine ring with a fluorine atom and a carboxylic acid functional group. Its molecular formula is CHFNO, and it has a molecular weight of 147.10 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
The compound can be synthesized from various starting materials, including amino acids and derivatives. The introduction of fluorine is typically achieved through fluorination reactions using agents such as diethylaminosulfur trifluoride or Selectfluor.
4-Fluoro-5-oxopyrrolidine-2-carboxylic acid falls under the category of fluorinated organic compounds, specifically pyrrolidine derivatives. It is recognized for its chiral properties, which are crucial for its biological interactions and pharmacological effects.
The synthesis of 4-Fluoro-5-oxopyrrolidine-2-carboxylic acid generally involves:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Industrial methods may involve larger-scale processes optimized for efficiency and cost-effectiveness.
4-Fluoro-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, affecting yield and product purity.
The primary target for 4-Fluoro-5-oxopyrrolidine-2-carboxylic acid is the enzyme 6-oxocamphor hydrolase. The compound interacts with this enzyme by catalyzing the cleavage of carbon-carbon bonds in specific substrates through a retro-Claisen reaction.
This mechanism highlights its role in metabolic pathways involving iridoids and similar organic compounds, suggesting potential applications in biochemistry and pharmacology .
The compound exhibits typical reactivity associated with carboxylic acids and fluorinated compounds, making it susceptible to various chemical transformations that can enhance its biological activity or alter its pharmacokinetic properties .
4-Fluoro-5-oxopyrrolidine-2-carboxylic acid has several scientific applications:
The stereogenic centers at C2 and C4 in 4-fluoro-5-oxopyrrolidine-2-carboxylic acid create distinct pharmacological profiles for its four possible stereoisomers. The (2S,4R) and (2R,4S) configurations (CAS 160705-73-7) demonstrate particularly contrasting behaviors in biological systems due to their precise three-dimensional arrangement of pharmacophores [1] [4]. These stereochemical differences fundamentally influence molecular recognition by target proteins, especially those with chiral binding pockets such as enzymes involved in neurotransmitter synthesis or amino acid metabolism.
The (2S,4R) isomer exhibits approximately 3-fold stronger binding affinity to proline-specific enzymes compared to its (2R,4S) counterpart, as confirmed through isothermal titration calorimetry studies [5]. This enhanced affinity originates from optimal positioning of the carboxylic acid group for salt bridge formation with conserved lysine residues in the active site, while the fluoro substituent occupies a hydrophobic sub-pocket. The spatial orientation of the C4 fluorine atom relative to the lactam carbonyl creates differential hydrogen-bonding capacity – a critical factor in biological activity that distinguishes it from the non-fluorinated pyroglutamic acid scaffold (CAS 4042-36-8) [6].
Metabolic stability studies reveal additional stereochemical dependencies: The (2S,4R) isomer demonstrates significantly longer half-life (>120 minutes) in hepatic microsomal assays compared to the (2R,4S) configuration (<45 minutes). This divergence stems from stereoselective metabolism wherein the (2R,4S) isomer undergoes rapid defluorination by CYP3A4 isozymes due to optimal orbital alignment during the oxidative cleavage process [5]. Such pronounced stereochemical effects on pharmacokinetic parameters necessitate rigorous chiral resolution techniques during pharmaceutical development of this scaffold.
Table 1: Biological Properties of 4-Fluoro-5-oxopyrrolidine-2-carboxylic Acid Stereoisomers
Configuration | CAS Number | Enzymatic Binding Affinity (Kd, μM) | Metabolic Half-life (min) | Hydrogen Bond Acceptor Strength |
---|---|---|---|---|
(2S,4R) | 160705-73-7 | 0.45 ± 0.12 | 128 ± 14 | 2.87 |
(2R,4S) | 160705-73-7 | 1.62 ± 0.31 | 41 ± 9 | 2.91 |
Non-fluorinated analog | 4042-36-8 | 3.80 ± 0.45 | 96 ± 11 | 2.59 |
Introduction of fluorine at C4 induces profound electronic and steric perturbations to the pyrrolidine scaffold that extend beyond simple bioisosteric replacement. Comparative analysis with the non-fluorinated parent compound (5-oxopyrrolidine-2-carboxylic acid) reveals that fluorine substitution decreases the pKa of the carboxylic acid moiety by 0.8 units due to the electron-withdrawing σF effect transmitted through the saturated system . This enhanced acidity significantly influences the molecule's hydrogen-bonding capacity, increasing its hydrogen bond acidity (αH2D = 0.95) while simultaneously decreasing its basicity relative to non-fluorinated analogs.
Sterically, the fluorine atom (van der Waals radius 1.47 Å) occupies approximately 25% more volume than hydrogen (1.20 Å), creating distinct torsional constraints within the ring system . X-ray crystallographic studies demonstrate that the C4-F bond adopts a pseudo-axial orientation in the lowest energy conformation, forcing the adjacent lactam carbonyl into a distorted out-of-plane alignment. This distortion activates the carbonyl toward nucleophilic attack, increasing its reactivity in acyl transfer reactions by a factor of 3.7 compared to unsubstituted lactams [2]. The fluorine substituent also imposes a 1.2 kcal/mol energy barrier to ring pseudorotation – significantly higher than the 0.3 kcal/mol barrier in proline derivatives – resulting in prolonged retention of bioactive conformations during protein binding events [5].
When comparing monofluoro versus difluoro analogs ((2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid, CAS 2165595-41-3), the geminal difluoro substitution at C4 further amplifies these effects. The difluoro compound exhibits a 0.4 Å elongation of the C3-C4 bond, increased ring puckering (θ = 32°), and a 1.1 unit reduction in carboxylic acid pKa relative to the monofluoro derivative [2] [8]. These substantial perturbations demonstrate how strategic fluorination enables fine-tuning of molecular properties that influence drug-target residence times and membrane permeability.
Table 2: Structural and Electronic Effects of Fluorination on Pyrrolidinone Scaffold
Parameter | Non-fluorinated | 4-Fluoro | 4,4-Difluoro |
---|---|---|---|
C3-C4 Bond Length (Å) | 1.538 | 1.552 | 1.572 |
Ring Puckering Angle (°) | 21.4 | 26.8 | 32.1 |
Carboxylic Acid pKa | 4.05 | 3.25 | 2.15 |
Pseudorotation Barrier (kcal/mol) | 0.3 | 1.2 | 2.7 |
Lactam Carbonyl IR (cm-1) | 1695 | 1721 | 1748 |
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide atomic-level insights into fluorine-induced stereoelectronic effects governing molecular stability and conformation. Geometry optimizations reveal that the gauche effect between the C4 fluorine and C2 carboxylic acid substituent stabilizes the (2S,4R) isomer by 2.1 kcal/mol relative to alternative configurations [2]. This stabilization originates from hyperconjugative interactions between the σC-F* antibonding orbital and the σC-C bonding orbital of the C2-C3 bond, quantified through natural bond orbital (NBO) analysis as 6.8 kcal/mol stabilization energy.
Electrostatic potential mapping demonstrates significant polarization of the electron density distribution induced by fluorination. The electrostatic potential (ESP) at the lactam carbonyl oxygen increases from -34.2 kcal/mol in the non-fluorinated analog to -41.6 kcal/mol in the 4-fluoro derivative, enhancing its hydrogen bond accepting capacity . This computational finding aligns with experimental observations of stronger ligand-protein interactions for fluorinated analogs. The fluorine atom itself exhibits a positive ESP (+24.3 kcal/mol) along its σ-hole axis, enabling it to participate in non-traditional C-F···H-N hydrogen bonds that contribute to protein-ligand binding specificity.
Conformational dynamics simulations reveal two stable minima on the potential energy surface separated by a 10.2 kJ/mol barrier. The global minimum features the fluorine atom in a pseudo-axial orientation with the carboxylic acid coplanar to the lactam ring (dihedral θ = 12°), while the local minimum adopts a pseudo-equatorial fluorine with perpendicular carboxylic acid orientation (dihedral θ = 92°) [6]. Molecular dynamics simulations in aqueous solvent demonstrate that the pseudo-axial conformation persists for >85% of simulation time due to stabilizing water-bridged hydrogen bonds between the fluorine and carboxylate group – an unexpected phenomenon not observed in non-fluorinated analogs.
Table 3: Computational Analysis of Stereoelectronic Effects (DFT B3LYP/6-311++G(d,p))
Parameter | (2S,4R)-4-Fluoro | (2R,4S)-4-Fluoro | Non-fluorinated |
---|---|---|---|
Relative Energy (kcal/mol) | 0.0 | 1.9 | 0.0 (reference) |
C-F Bond Length (Å) | 1.399 | 1.402 | N/A |
σC-F → σC-C* Stabilization (kcal/mol) | 6.8 | 5.1 | N/A |
ESP at Lactam Oxygen (kcal/mol) | -41.6 | -40.3 | -34.2 |
Rotational Barrier C2-C3 (kJ/mol) | 10.2 | 8.7 | 7.1 |
Dipole Moment (Debye) | 5.21 | 4.87 | 3.98 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8